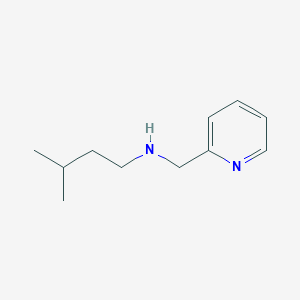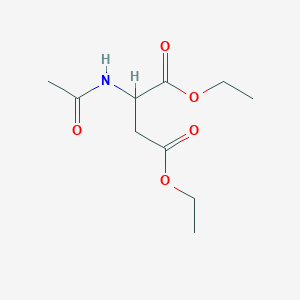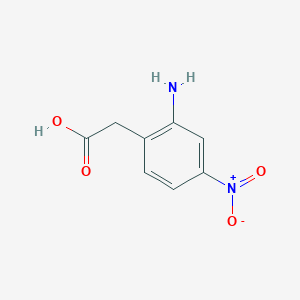
3-methyl-N-(pyridin-2-ylmethyl)butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-N-(pyridin-2-ylmethyl)butan-1-amine is an organic compound with the molecular formula C11H18N2 It is a derivative of butanamine, where the amine group is substituted with a pyridin-2-ylmethyl group and a methyl group at the 3-position of the butane chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(pyridin-2-ylmethyl)butan-1-amine typically involves the reaction of 3-methylbutan-1-amine with pyridin-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
3-Methyl-N-(pyridin-2-ylmethyl)butan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other substituted amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of the pyridine ring.
Substitution: Acyl chlorides or anhydrides can be used in the presence of a base like triethylamine (TEA) for the formation of amides.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Piperidine derivatives.
Substitution: Amides or other substituted amines.
科学研究应用
3-Methyl-N-(pyridin-2-ylmethyl)butan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a ligand in the study of enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-methyl-N-(pyridin-2-ylmethyl)butan-1-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The pyridine ring can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired therapeutic effect.
相似化合物的比较
Similar Compounds
N-(Pyridin-3-ylmethyl)butan-2-amine: Similar structure but with a pyridin-3-ylmethyl group.
N-(Pyridin-2-ylmethyl)propan-2-amine: Similar structure but with a propan-2-amine backbone.
3-Methyl-2-(pyridin-2-yl)butan-1-amine: Similar structure but with a different substitution pattern on the butane chain.
Uniqueness
3-Methyl-N-(pyridin-2-ylmethyl)butan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the pyridine ring and the methyl group at the 3-position of the butane chain can lead to distinct interactions with biological targets, making it a valuable compound in drug discovery and development.
属性
分子式 |
C11H18N2 |
|---|---|
分子量 |
178.27 g/mol |
IUPAC 名称 |
3-methyl-N-(pyridin-2-ylmethyl)butan-1-amine |
InChI |
InChI=1S/C11H18N2/c1-10(2)6-8-12-9-11-5-3-4-7-13-11/h3-5,7,10,12H,6,8-9H2,1-2H3 |
InChI 键 |
MCWCVCNGWPOXKP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCNCC1=CC=CC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoate](/img/structure/B12501962.png)
![Ethyl 3-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12501967.png)

![3-(4-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12501975.png)
![11-(3-hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12501996.png)
![Methyl 3-[(biphenyl-4-ylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12502016.png)

![5-{[1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12502026.png)
![2-[5-Hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione](/img/structure/B12502030.png)
![4-cyclohexyl-1-(methylsulfanyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B12502033.png)


![Naphthalen-1-yl[4-(tricyclo[3.3.1.1~3,7~]dec-2-yl)piperazin-1-yl]methanone](/img/structure/B12502054.png)
![N-cyclohexyl-N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12502065.png)
